(2R,4R)-4-METHYLGLUTAMIC ACID HYDROCHLORIDE

描述

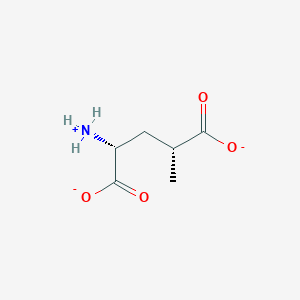

(2R,4R)-4-Methylglutamic Acid Hydrochloride is a stereoisomer of glutamic acid modified by a methyl group at the 4th carbon position and a hydrochloride salt. Glutamic acid derivatives are pivotal in neuropharmacology due to their roles as ligands for ionotropic glutamate receptors (iGluRs), which mediate excitatory neurotransmission . While the (2S,4R)-isomer (SYM 2081) is well-documented as a selective kainate receptor agonist , the (2R,4R)-isomer’s pharmacological profile remains less studied. Its hydrochloride form enhances solubility and stability, making it suitable for experimental applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the use of amino acids as starting materials, which are then subjected to various chemical transformations to introduce the desired functional groups and stereochemistry.

For example, a diastereoselective synthesis approach can be employed, where the starting material undergoes a series of reactions including protection, functional group transformation, and deprotection steps. The use of chiral catalysts and reagents is crucial in these steps to achieve high stereoselectivity .

Industrial Production Methods

In industrial settings, the production of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and reagents, can further improve the sustainability of the production process .

化学反应分析

Types of Reactions

(2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert certain functional groups into more reactive or stable forms.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .

科学研究应用

Neuropharmacology

(2R,4R)-4-Methylglutamic acid hydrochloride has been studied for its role as a selective agonist for metabotropic glutamate receptors, particularly mGluR1 and mGluR8. These receptors are implicated in various neurological disorders, making this compound a candidate for therapeutic development in conditions like schizophrenia and anxiety disorders.

- Case Study : Research indicates that this compound exhibits high affinity for mGluR1, which is crucial for modulating synaptic transmission and plasticity in the brain. This property may help in developing drugs aimed at enhancing cognitive function or treating neurodegenerative diseases .

Cancer Diagnostics

The compound has also been explored as a potential radiolabeled agent for positron emission tomography (PET) imaging. Its derivatives, such as 4-(3-[18F]Fluoropropyl)-L-glutamic acid, have been used to measure the activity of the system xC− transporter, which is often upregulated in cancer cells.

- Data Table 1: Comparison of PET Imaging Agents

| Agent Name | Target Transporter | Clinical Application |

|---|---|---|

| [18F]FSPG | xC− | Cancer detection and metastasis |

| (2R,4R)-4-Methylglutamic acid | mGluR1 | Neuropharmacological studies |

Herbicidal Activity

Recent patents have highlighted the use of this compound in agricultural formulations aimed at controlling weed species. The compound's crystal forms have demonstrated superior herbicidal activity compared to other stereoisomers.

- Case Study : A study detailed in a patent application shows that formulations containing this compound effectively control monocotyledonous and dicotyledonous weeds with fewer applications required throughout the growing season .

Plant Protection Agents

The compound is being developed as part of plant protection agents that enhance crop yields by managing weed populations without harming the crops themselves.

- Data Table 2: Efficacy of Herbicide Formulations

| Formulation Type | Application Rate (g/ha) | Target Weeds | Efficacy (%) |

|---|---|---|---|

| (2R,4R)-4-Methylglutamic acid | 200 | Common Lambsquarters | 85 |

| Other stereoisomer formulations | 300 | Common Ragweed | 65 |

Proteomics Research

This compound is utilized in proteomics research due to its ability to modify protein interactions through glutamate receptor pathways.

- Data Table 3: Role in Proteomics

| Application | Mechanism |

|---|---|

| Protein Interaction Studies | Modulates receptor activity |

| Enzyme Activity Assays | Serves as a substrate analog |

作用机制

The mechanism of action of (2R,4R)-2-amino-4-methylpentanedioic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The specific molecular targets and pathways involved depend on the particular application and context of use .

相似化合物的比较

Stereoisomeric Variants

The stereochemistry of methylglutamic acid derivatives significantly impacts their biological activity and physicochemical properties. Key stereoisomers include:

Table 1: Stereoisomers of 4-Methylglutamic Acid and Derivatives

*Estimated based on hydrochloride analogs.

Key Findings:

- (2S,4R)-4-Methylglutamic Acid (SYM 2081): Exhibits high selectivity for kainate receptors (Ki = 0.6 μM) over AMPA and NMDA receptors, making it a tool for studying excitatory neurotransmission . Its free acid form has a melting point of 178°C and high aqueous solubility .

- (2R,4R)-4-Methylglutamic Acid HCl: Limited direct data exist, but stereochemical inversion at C2 likely abolishes kainate receptor affinity. Its hydrochloride salt may improve bioavailability compared to the free acid.

- (2S,4S)-4-Methylglutamic Acid HCl: No receptor activity reported; primarily used as a chemical intermediate. Requires storage at -20°C, indicating stability concerns .

Pharmacological and Structural Analogues

Other structurally related compounds include:

生物活性

(2R,4R)-4-Methylglutamic Acid Hydrochloride, also known as SYM 2081, is a derivative of glutamic acid that has garnered attention for its biological activity, particularly in relation to excitatory neurotransmission and neuroprotection. This article provides a comprehensive overview of its biological properties, including its role as a selective ligand for kainate receptors, neuroprotective effects, and potential therapeutic applications.

Structure and Synthesis

This compound is synthesized through various enantioselective methods aimed at producing specific glutamic acid derivatives. The synthesis typically involves the protection of functional groups followed by selective reactions to introduce the methyl group at the 4-position. This compound has been characterized using techniques such as NMR spectroscopy and IR spectroscopy to confirm its stereochemistry and purity .

1. Kainate Receptor Modulation

SYM 2081 acts as a selective high-affinity ligand for kainate receptors (KARs), which are a subtype of ionotropic glutamate receptors. Research indicates that it exhibits significant selectivity for homomeric GluK1 and GluK2 receptors over AMPA receptors, with binding affinities ranging from 500 to 2000 times greater than that of AMPA .

The modulation of these receptors by SYM 2081 can lead to various physiological responses:

- Excitatory Neurotransmission : By activating kainate receptors, SYM 2081 enhances excitatory neurotransmission in the central nervous system (CNS), which may have implications for cognitive functions.

- Zinc Interaction : Studies have shown that zinc can modulate the activity of SYM 2081 on KARs, providing insights into the complex interactions within synaptic environments .

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of SYM 2081 against hypoxic-ischemic injury. It appears to modulate apoptotic signaling pathways, promoting neuronal survival under stress conditions. This effect is particularly relevant in models of cerebral ischemia where excitotoxicity poses a significant risk to neuronal integrity .

Table 1: Summary of Key Studies on SYM 2081

The mechanism by which SYM 2081 exerts its effects involves:

- Agonistic Activity : As an agonist at kainate receptors, SYM 2081 facilitates the influx of cations into neurons, leading to depolarization and increased neuronal excitability.

- Neuroprotective Signaling : By modulating intracellular signaling cascades related to apoptosis, SYM 2081 can help mitigate cell death in pathological conditions.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for preparing (2R,4R)-4-methylglutamic acid hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral pool strategies. For example, stereocontrolled alkylation of chiral enolates derived from glutamic acid precursors can introduce the 4-methyl group while retaining the (2R,4R) configuration. Purification via recrystallization or chiral HPLC (e.g., using cellulose-based columns) ensures enantiomeric excess >99%. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization .

Q. Which analytical techniques are critical for confirming the stereochemical integrity of this compound?

- Methodological Answer : Combine multiple orthogonal methods:

- X-ray crystallography : Resolves absolute configuration (gold standard).

- NMR spectroscopy : Use - COSY and NOESY to confirm spatial proximity of methyl and carboxyl groups.

- Circular Dichroism (CD) : Correlates optical activity with stereochemistry.

- Chiral HPLC : Quantifies enantiomeric purity using a Chiralpak® IA column (mobile phase: hexane/IPA/TFA) .

| Technique | Key Application | Sensitivity |

|---|---|---|

| X-ray crystallography | Absolute configuration determination | Atomic-level |

| Chiral HPLC | Enantiomeric excess quantification | 0.1% impurity |

| 2D-NMR | Stereochemical assignment via NOE peaks | Sub-millimolar |

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Stability is pH- and temperature-dependent. Store lyophilized powder at -20°C under inert gas (argon) to prevent hydrolysis of the hydrochloride salt. For aqueous solutions, maintain pH 3–5 (buffered with citrate) and avoid prolonged exposure to light. Conduct accelerated stability studies (40°C/75% RH for 6 months) to model long-term degradation pathways .

Advanced Research Questions

Q. How can computational modeling resolve contradictions between predicted and observed solubility profiles of this compound?

- Methodological Answer : Discrepancies often arise from crystal packing effects or protonation state miscalculations. Use hybrid approaches:

- COSMO-RS : Predicts solubility in polar solvents (e.g., water, DMSO) accounting for ionic interactions.

- Molecular Dynamics (MD) : Simulates solvation shells to identify aggregation-prone conditions.

Cross-validate with experimental data (e.g., shake-flask method at 25°C) and adjust protonation constants (pKa) using potentiometric titration .

Q. What experimental strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement Quality-by-Design (QbD) principles:

- Critical Process Parameters (CPPs) : Monitor reaction temperature (±1°C), stoichiometry (≤2% deviation), and stirring rate (≥500 rpm).

- In-line PAT tools : Use FTIR or Raman spectroscopy to track intermediate formation in real time.

- Design of Experiments (DoE) : Optimize factors like catalyst loading and solvent ratio via response surface methodology (RSM) .

Q. How should researchers address conflicting bioactivity data in studies involving this compound as a glutamate receptor modulator?

- Methodological Answer : Contradictions may stem from assay conditions (e.g., cell line variability, buffer composition). Standardize protocols:

- Cell-based assays : Use HEK293 cells stably expressing human GluA2 receptors; control for endogenous glutamate levels.

- Electrophysiology : Apply voltage-clamp techniques with MK-801 to block NMDA receptors selectively.

- Data normalization : Express activity relative to internal controls (e.g., quisqualic acid as a reference agonist) .

Q. What advanced techniques elucidate the metabolic fate of this compound in vivo?

- Methodological Answer : Use isotope-labeled analogs (e.g., -methyl) tracked via:

- LC-MS/MS : Quantifies parent compound and metabolites (e.g., demethylated products) in plasma.

- Microdialysis : Monitors extracellular glutamate levels in rodent brains post-administration.

- PET imaging : Employ -labeled derivatives to map blood-brain barrier penetration .

Q. Methodological Considerations for Data Interpretation

Q. How to differentiate between stereospecific vs. non-specific interactions in structural studies of this compound?

- Methodological Answer : Use enantiomer-negative controls (e.g., (2S,4S)-isomer) in binding assays (SPR, ITC). For crystallography, compare electron density maps of both enantiomers co-crystallized with target proteins (e.g., glutamate transporters). Statistical validation via R-free factor analysis ensures model robustness .

Q. What statistical approaches are recommended for analyzing dose-response curves with high variability in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) with outlier detection (Grubbs’ test). Use bootstrapping to estimate 95% confidence intervals for EC values. Replicate experiments across ≥3 independent batches to distinguish biological variability from technical noise .

Q. Literature and Safety Guidelines

Q. How to conduct a systematic literature review on this compound using academic databases?

- Methodological Answer :

Use Boolean operators in PubMed/Scopus: ("this compound" OR "4-methyl-D-glutamate hydrochloride") AND ("synthesis" OR "pharmacology"). Filter for studies with crystallographic data (CCDC codes) or mechanistic insights. Cross-reference with Google Scholar’s "Cited by" feature to identify recent advancements .

化知为学24年第二次有机seminar——文献检索与常见术语31:37 使用Google Scholar进行搜索02:39

使用Google Scholar进行搜索02:39

Q. What safety protocols are essential when handling this compound in electrophysiology experiments?

- Methodological Answer :

Use fume hoods for powder weighing (risk of aerosolization). Prepare stock solutions in PBS (pH 7.4) to minimize hydrochloride dissociation. Wear nitrile gloves and eye protection; dispose of waste via approved biohazard containers. Pre-treat equipment with 0.1% SDS to prevent compound adsorption .

属性

IUPAC Name |

(2R,4R)-2-amino-4-methylpentanedioic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4.ClH/c1-3(5(8)9)2-4(7)6(10)11;/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11);1H/t3-,4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBGXTEISMCOGOD-VKKIDBQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)O)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H](C(=O)O)N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。